molecular formula C16H16O5 B1247792 1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy- CAS No. 875534-05-7

1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-

Cat. No. B1247792
CAS RN: 875534-05-7
M. Wt: 288.29 g/mol
InChI Key: AGHYJAIHRCTPKR-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy- is a natural product found in Pholidota chinensis with data available.

Scientific Research Applications

Insecticidal Activity

1,3-Benzodioxol-4-ol derivatives have demonstrated insecticidal properties. For instance, they have shown effectiveness against the Colorado potato beetle by inhibiting larval feeding and causing mortality at certain concentrations. This suggests their potential as eco-friendly insecticides in agriculture (Vanmellaert, Deloof, & Jurd, 1983).

Anti-Platelet Aggregation Activity

Compounds identified from Dendrobium densiflorum, including derivatives of 1,3-Benzodioxol-4-ol, have exhibited anti-platelet aggregation activity in vitro. This points to their potential use in cardiovascular disease treatment or prevention (Fan, Wang, Wang, Qin, & Zhao, 2001).

Endothelin Receptor Antagonism

Some 1,3-Benzodioxol-4-ol derivatives have been explored as endothelin receptor antagonists. These compounds can bind to endothelin receptor subtypes, indicating their potential use in treating conditions related to endothelin, such as hypertension (Tasker et al., 1997).

Chemosterilant Properties

Several studies have identified chemosterilant properties in 1,3-Benzodioxol-4-ol derivatives. These compounds have shown the ability to prevent egg maturation and disrupt vitellogenin uptake in insects like Drosophila melanogaster, suggesting potential use in pest control (Song et al., 1990).

Sterilizing Effects on Tsetse Flies

Derivatives of 1,3-Benzodioxol-4-ol have been tested for their sterilizing effects on tsetse flies. These compounds caused total sterility in female flies, indicating their potential as insecticides or in vector control strategies (Langley, Trewern, & Jurd, 1982).

Impact on Microtubule Formation

Research on Drosophila melanogaster has shown that 1,3-Benzodioxol-4-ol derivatives can affect microtubule formation in the ovaries, hinting at potential applications in studying cellular processes or as a research tool in developmental biology (Ballarino et al., 1991).

properties

CAS RN

875534-05-7

Product Name

1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-1,3-benzodioxol-4-ol

InChI

InChI=1S/C16H16O5/c1-19-13-8-11(14(18)16-15(13)20-9-21-16)6-5-10-3-2-4-12(17)7-10/h2-4,7-8,17-18H,5-6,9H2,1H3

InChI Key

AGHYJAIHRCTPKR-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C(=C1)CCC3=CC(=CC=C3)O)O)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)CCC3=CC(=CC=C3)O)O)OCO2

synonyms

2,3'-dihydroxy-5-methoxy-3,4-methylenedioxydihydrostilbene
pholidotol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-
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1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-
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1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-
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1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-
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1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-

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